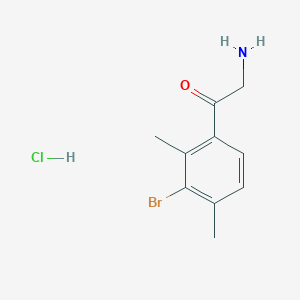

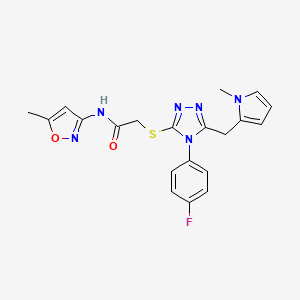

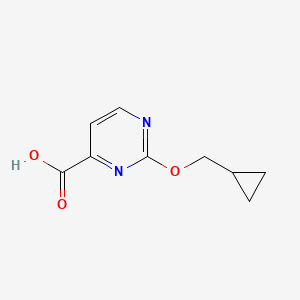

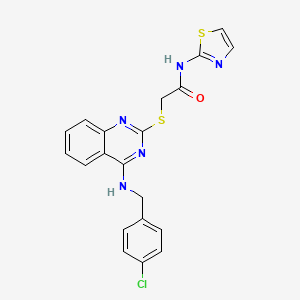

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- Synthesis and Structural Study : Derivatives of cyclopropane-containing compounds, including structures similar to 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, have been synthesized and analyzed through X-ray crystal structure analysis, revealing specific configurations and molecular orientations. This work provides foundational knowledge for understanding the structural properties of related pyrimidine derivatives (Cetina et al., 2004).

Chemical Properties and Interactions

- Cocrystal Formation and Properties : The creation of cocrystals involving pyrimidine derivatives and various carboxylic acids has been documented. These studies explore the hydrogen bonding and other intermolecular interactions, contributing to the understanding of pyrimidine's chemical behavior and potential applications in crystal engineering (Rajam et al., 2018).

Biological Applications and Interactions

Antiviral Activity : Certain 2,4-diaminopyrimidine derivatives, structurally similar to 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, have shown inhibitory activity against retroviruses, indicating potential applications in antiviral therapies (Hocková et al., 2003).

Antimicrobial and DNA Interactions : Pyrimidine-2-carboxylic acid derivatives have demonstrated antimicrobial activities against various bacterial strains and have shown interactions with DNA. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents and exploring DNA interactions for therapeutic applications (Tamer et al., 2018).

Synthesis of Peptidomimetics : Unnatural amino acids like ATPC, structurally related to pyrimidine carboxylic acids, are used as building blocks for peptidomimetics, offering insights into the synthesis and potential pharmaceutical applications of pyrimidine-containing compounds (Bissyris et al., 2005).

Photovoltaic and Material Science

- Dye-Sensitized Solar Cells : Pyrimidine-2-carboxylic acid has been utilized as an electron-accepting and anchoring group in dye-sensitized solar cells, showing promising conversion efficiency. This application underscores the potential of pyrimidine derivatives in the field of renewable energy and photovoltaic technologies (Wu et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-3-4-10-9(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQXPXQUYOQPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)